molecular formula C21H28N2O3S B2363905 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 946272-80-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide

カタログ番号 B2363905
CAS番号: 946272-80-6
分子量: 388.53
InChIキー: LNZMFWFERCZUKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 has gained significant attention due to its high selectivity for mutant EGFR and low toxicity compared to other TKIs.

作用機序

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide selectively targets mutant EGFR by irreversibly binding to the ATP-binding site of the receptor, inhibiting its tyrosine kinase activity and downstream signaling. This leads to the inhibition of cell growth and proliferation, and ultimately, apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide has been shown to have low toxicity and favorable pharmacokinetic properties, with a half-life of approximately 25 hours. It is primarily metabolized by the liver and excreted in the feces. In clinical trials, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide has demonstrated significant tumor shrinkage and prolonged progression-free survival in patients with advanced NSCLC.

実験室実験の利点と制限

The high selectivity and potency of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide make it a valuable tool for studying EGFR signaling and its role in cancer. However, its irreversible binding to EGFR may limit its use in certain experiments, as it can lead to the depletion of EGFR protein and downstream signaling components.

将来の方向性

There are several potential future directions for the development of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide and other third-generation EGFR TKIs. One area of focus is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Additionally, combination therapies with other targeted agents or immunotherapies may enhance the antitumor activity of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide and improve patient outcomes. Finally, the identification of novel mutations or signaling pathways involved in EGFR-driven cancers may lead to the development of new targeted therapies, including next-generation TKIs.

合成法

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide involves several steps, starting from the reaction of 4-methoxyphenol and 2-bromoethylamine hydrobromide to form 2-(4-methoxyphenoxy)ethylamine. The intermediate is then reacted with 2-(thiophen-3-yl)acetaldehyde to form N-(2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide. Finally, the product is treated with azepane to form the desired compound, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide.

科学的研究の応用

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against EGFR mutations, particularly T790M, which is resistant to first- and second-generation TKIs. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide has also shown efficacy in patients with brain metastases, a common complication of NSCLC.

特性

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-25-18-6-8-19(9-7-18)26-15-21(24)22-14-20(17-10-13-27-16-17)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMFWFERCZUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。